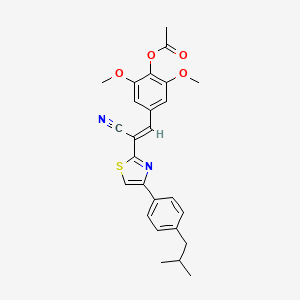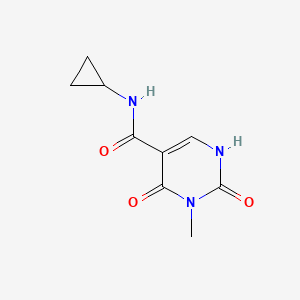
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide, also known as CBIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CBIM is a synthetic compound that belongs to the class of imidazole derivatives and has been found to possess a wide range of biological activities.
Scientific Research Applications
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and others, have been extensively reviewed for their antitumor activities. Some of these compounds have advanced past preclinical testing due to their promising biological properties. The research into these structures aims at developing new antitumor drugs and exploring compounds with varying biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Central Nervous System (CNS) Acting Drugs
Conversion of imidazole derivatives into more potent CNS acting drugs is a significant area of research, given the increasing incidence of CNS diseases. The structural modification of imidazole, along with benzimidazole and imidazothiazole, provides a pathway for synthesizing more potent drugs for treating neurological disorders. The presence of azole groups in these compounds is associated with CNS effects, including agonistic, antagonistic, and mixed activities (Saganuwan, S., 2020).
Synthesis and Biological Interest of 2-Guanidinobenzazoles
The synthesis of compounds with the guanidine moiety, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, illustrates the pharmaceutical relevance of benzazole derivatives. These compounds, including guanidinobenzazoles, exhibit a variety of pharmacological activities, including cytotoxicity, inhibition of cell proliferation, angiogenesis, and apoptosis. The review highlights recent synthetic approaches to these compounds, underscoring their potential as therapeutic agents (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).
Phosphorylated Derivatives of 1,3-Azoles
The synthesis, chemical, and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, are crucial for developing compounds with various activities, such as insectoacaricidal, anti-blastic, and antihypertensive. These studies pave the way for creating new drugs and understanding the structural requirements for biological activity (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-[(2-chlorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4O2/c26-20-9-7-18(8-10-20)24(32)30-21-11-5-17(6-12-21)14-31-15-23(29-16-31)25(33)28-13-19-3-1-2-4-22(19)27/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFRFUVQZWLTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)

![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)


![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2555493.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2555500.png)
![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)
![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)